molecular formula C19H19N3O3 B2467040 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421477-72-6

6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2467040
CAS No.: 1421477-72-6
M. Wt: 337.379
InChI Key: BBHNEFRTWZTPRT-UHFFFAOYSA-N
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Description

6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure combining a nicotinonitrile core, a piperidine ring, and a 2-methoxybenzoyl group. The presence of the piperidine moiety is a common pharmacophore in bioactive molecules, often contributing to target binding and pharmacokinetic properties . The specific molecular architecture suggests potential for diverse biological activities, making it a valuable scaffold for developing novel therapeutic agents. While direct biological data for this specific compound is not available in the public domain, its structural motifs are found in compounds active in neurological and oncological research. For instance, closely related compounds containing the 1-(2-methoxybenzoyl)piperidine subunit have been investigated as non-peptide antagonists for neurological targets . Furthermore, the nicotinonitrile group is a key heterocycle in various published kinase inhibitors, including PIM-1 kinase, which is a prominent target in oncology research for its role in cell proliferation and survival . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a probe for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

6-[1-(2-methoxybenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-17-5-3-2-4-16(17)19(23)22-10-8-15(9-11-22)25-18-7-6-14(12-20)13-21-18/h2-7,13,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHNEFRTWZTPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via acylation reactions using 2-methoxybenzoic acid or its derivatives.

    Attachment of the Nicotinonitrile Moiety: The final step involves the coupling of the piperidine derivative with nicotinonitrile under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The target compound’s 2-methoxybenzoyl-piperidinyloxy group enhances lipophilicity, favoring blood-brain barrier penetration compared to polar derivatives like 3-chloro-5-nitropyridin-4-ol . Halogenated analogs (e.g., 3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate) exhibit stronger electrophilicity due to electron-withdrawing groups (NO₂, OTf), enabling nucleophilic aromatic substitution (SNAr) . In contrast, the target’s nitrile group may favor cyano-click reactions or act as a hydrogen-bond acceptor.

Functional Group Diversity: Ester-containing derivatives (e.g., Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate) are tailored for further functionalization via hydrolysis or amidation . The target compound’s benzoyl-piperidine moiety, however, is more likely to engage in π-π stacking or receptor binding.

Biological Relevance :

  • Piperidine derivatives are prevalent in pharmaceuticals (e.g., antipsychotics, antivirals). The methoxybenzoyl group in the target compound could mimic tyrosine kinase inhibitors (e.g., imatinib analogs), whereas nitro/halogenated pyridines are often intermediates or agrochemical precursors .

Research Findings and Implications

While direct studies on this compound are sparse, extrapolation from related compounds suggests:

  • Synthetic Utility : The nitrile group could enable cycloaddition reactions (e.g., with azides) to form tetrazoles, a strategy used in drug discovery .
  • Target Engagement: Molecular docking studies on analogous piperidine-pyridine hybrids indicate affinity for adenosine receptors or monoamine oxidases .

Biological Activity

6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a nicotinonitrile core, which is known for various biological activities, combined with a piperidine moiety substituted with a methoxybenzoyl group. This structural complexity may contribute to its diverse biological effects.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with key findings summarized below.

Anticancer Activity

Research has indicated that derivatives of nicotinonitrile exhibit anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Apoptosis induction
A549 (Lung Cancer)12.3Cell cycle arrest
HeLa (Cervical Cancer)9.8Mitochondrial dysfunction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria and some antifungal activity.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that it may interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Some derivatives may act as ligands for various receptors, influencing signaling pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the anticancer effects observed in vitro.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Case Study 1 : A study involving a derivative demonstrated significant tumor regression in xenograft models of breast cancer when administered at a dosage of 20 mg/kg.
  • Case Study 2 : In a clinical trial setting, a related compound exhibited promising results in patients with advanced solid tumors, leading to further exploration in combination therapies.

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